![molecular formula C26H27N3O5S B2913011 N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-03-4](/img/structure/B2913011.png)
N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Description
N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the family of oxalamide derivatives, and its synthesis method involves the use of various chemical reactions.
Scientific Research Applications
Orexin Receptor Antagonism
Research indicates that orexins, produced by lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. A study by Dugovic et al. (2009) demonstrated that pharmacological blockade of these receptors could influence sleep-wake modulation. The selective antagonism of OX1R and OX2R showed differential impacts on sleep, with OX2R antagonism reducing latency for persistent sleep and increasing non-rapid eye movement and rapid eye movement sleep time. This suggests a potential application in sleep-related disorders (Dugovic et al., 2009).
Dopamine Agonist Properties
A study by Jacob et al. (1981) on a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally related to N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, revealed dopamine-like activity in dilating the renal artery. This suggests potential applications in treatments related to dopamine function, including neurological disorders (Jacob et al., 1981).
Anticancer Potential
A study by Fang et al. (2016) explored α-aminophosphonate derivatives containing a 2-oxoquinoline structure for their anticancer activities. Compounds with this structure showed moderate to high levels of antitumor activities against various cancer cell lines, suggesting that derivatives of N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide could be explored for their potential anticancer properties (Fang et al., 2016).
Role in Modulating Genotoxicity
Ethoxyquin, a compound related to the chemical structure , was studied by Skolimowski et al. (2010) for its genotoxic effects and modulation by free radical scavengers in human lymphocytes. This research points to the potential role of related compounds in understanding and possibly mitigating genotoxic effects in biological systems (Skolimowski et al., 2010).
Impact on Blood Pressure and Smooth Muscle
Research on isoquinolines, such as the one by Fassett and Hjort (1938), has shown that compounds of this class can influence blood pressure, respiration, and smooth muscle. These findings could lead to applications in cardiovascular and respiratory medicine (Fassett & Hjort, 1938).
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-3-34-24-9-5-4-8-22(24)28-26(31)25(30)27-20-13-12-19-7-6-16-29(23(19)17-20)35(32,33)21-14-10-18(2)11-15-21/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKRFJRETSVYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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